molecular formula C23H28FNO B11649264 (Z)-[3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propyl](phenylmethylidene)amine

(Z)-[3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propyl](phenylmethylidene)amine

Katalognummer: B11649264
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: WDBMCHUCIZNYQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a fluorophenyl group, a dimethyloxan group, and a phenylmethylidene group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with 3-(2,2-dimethyloxan-4-yl)propylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

(Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine include:

Uniqueness

The uniqueness of (Z)-3-(2,2-Dimethyloxan-4-YL)-3-(4-fluorophenyl)propylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C23H28FNO

Molekulargewicht

353.5 g/mol

IUPAC-Name

N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]-1-phenylmethanimine

InChI

InChI=1S/C23H28FNO/c1-23(2)16-20(13-15-26-23)22(19-8-10-21(24)11-9-19)12-14-25-17-18-6-4-3-5-7-18/h3-11,17,20,22H,12-16H2,1-2H3

InChI-Schlüssel

WDBMCHUCIZNYQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CCO1)C(CCN=CC2=CC=CC=C2)C3=CC=C(C=C3)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.